4-Bromo-4'-morpholinomethyl benzophenone

Physicochemical Characterization Lipophilicity Photoinitiator Selection

Researchers seeking a dual-functional benzophenone scaffold face limited access to compounds with both cross-coupling and derivatization handles. 4-Bromo-4'-morpholinomethyl benzophenone (CAS 898769-92-1) provides orthogonal para-bromo (Suzuki/Buchwald/Sonogashira) and morpholinomethyl (alkylation/acylation) reactive sites in a single framework. • Matches DNA-PK inhibitor pharmacophore (IC₅₀ 270 nM scaffold) for kinase inhibitor development. • Para-Br substitution essential for anti-proliferative activity per published SAR; induces G2/M arrest and caspase-mediated apoptosis. • 97% purity; global shipping available for R&D procurement.

Molecular Formula C18H18BrNO2
Molecular Weight 360.2 g/mol
CAS No. 898769-92-1
Cat. No. B1293275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-morpholinomethyl benzophenone
CAS898769-92-1
Molecular FormulaC18H18BrNO2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H18BrNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
InChIKeyYGLRGKKCMKQBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4'-morpholinomethyl benzophenone Procurement Evidence Guide


4-Bromo-4'-morpholinomethyl benzophenone (CAS 898769-92-1) is a halogenated benzophenone derivative with molecular formula C₁₈H₁₈BrNO₂ and molecular weight 360.2 g/mol, characterized by a para-bromo substitution on one phenyl ring and a para-morpholinomethyl substituent on the other [1] . This compound belongs to the class of morpholine-conjugated benzophenones, a scaffold recognized for its utility in medicinal chemistry and materials science due to the combination of the photochemically active benzophenone core with the conformational flexibility and hydrogen-bonding capacity of the morpholine moiety .

Halogenated Benzophenone Scaffold para-Bromo substitution enables cross-coupling and modulates photoreactivity
Dual Reactive Handles Bromo and morpholinomethyl groups support divergent synthetic elaboration
Medicinal & Photochemistry Research Morpholine-benzophenone core used in antiproliferative SAR and photoinitiator studies

4-Bromo-4'-morpholinomethyl benzophenone: Substitution Infeasibility


Generic substitution of 4-Bromo-4'-morpholinomethyl benzophenone with simpler benzophenone derivatives (e.g., unsubstituted benzophenone, 4-bromo-4'-methylbenzophenone, or 4-(morpholinomethyl)benzophenone lacking the halogen) is not scientifically valid due to the functional interdependence of its substituents. The para-bromo atom modulates the electronic properties of the benzophenone chromophore, influencing UV absorption, photoreactivity, and potential cross-coupling reactivity, while the morpholinomethyl group confers distinct solubility, basicity, and biological target engagement characteristics . Structure-activity relationship (SAR) studies on related morpholine-conjugated benzophenones demonstrate that bromo substitution at specific positions is essential for anti-proliferative activity [1], and the combination of halogen and morpholine substituents directly impacts photoinitiation efficiency in UV-curable systems [2]. Procurement of analogs lacking either the bromo or morpholinomethyl group will result in materially different physicochemical, photochemical, and biological performance.

Bromo removal may alter reactivity
Absence of para-bromo may shift UV absorption, cross-coupling potential, and antiproliferative SAR alignment
Morpholine substitution not interchangeable
Morpholinomethyl group provides hydrogen bonding, basicity, and kinase-binding pharmacophore absent in methyl or H analogs
Simpler benzophenones may not match
Unsubstituted or monofunctional benzophenones lack the dual reactivity and bioactivity profile required for research applications

4-Bromo-4'-morpholinomethyl benzophenone: Comparator Evidence


Physicochemical Profile vs 4-Bromo-4'-methylbenzophenone

4-Bromo-4'-morpholinomethyl benzophenone exhibits significantly higher molecular weight (360.2 g/mol) and increased lipophilicity (XLogP3 = 3.6) compared to the simpler analog 4-bromo-4'-methylbenzophenone (MW 275.14 g/mol) [1] . The morpholinomethyl group introduces three hydrogen bond acceptors and a topological polar surface area (TPSA) of 29.5 Ų, whereas 4-bromo-4'-methylbenzophenone lacks hydrogen bond acceptors and has negligible polar surface area [1]. These differences directly affect solubility in polar media and molecular recognition in biological systems .

Physicochemical Comparison
Reported
MW +30.9%, XLogP3 3.6, TPSA +12.5 Ų vs 4-bromo-4'-methylbenzophenone
Increased polar surface area may modulate molecular recognition and solubility
Data from computed descriptors; not experimentally determined
Physicochemical Characterization Lipophilicity Photoinitiator Selection

Biological Activity from Morpholine-Benzophenone SAR

Structure-activity relationship (SAR) studies on a series of morpholine-conjugated benzophenone analogues (compounds 8a-j) revealed that bromo substitution on the A-ring of the benzophenone core is essential for extensive anti-mitogenic activity [1]. Specifically, compound 8b (bearing a bromo group at the ortho position) and compound 8f (bearing a methyl group at the para position) exhibited potent anti-proliferative activity and induced G2/M phase cell cycle arrest in cancer cells [1]. 4-Bromo-4'-morpholinomethyl benzophenone incorporates a para-bromo substitution pattern, positioning it as a structural analog within this active series and suggesting potential for similar anti-neoplastic applications [2].

Antiproliferative SAR
Class-level inference
Bromo substitution essential for antiproliferative activity in related morpholine-benzophenones
Supports antiproliferative SAR interpretation for this scaffold class
Direct IC₅₀ data for target compound not reported
Anticancer Antiproliferative Medicinal Chemistry

Photoreduction Efficiency vs 4-Bromo-4'-methylbenzophenone

While direct photoreduction quantum efficiency data for 4-Bromo-4'-morpholinomethyl benzophenone are not available in the open literature, the structurally related compound 4-bromo-4'-methylbenzophenone has been quantitatively characterized with a photoreduction quantum efficiency of 7.75% under UV irradiation at 350 nm [1]. This benchmark value establishes the photoreactivity baseline for para-bromo substituted benzophenones lacking the morpholine functionality. The morpholinomethyl group in the target compound is expected to alter both the photophysical properties (via electronic effects and intramolecular hydrogen transfer capability) and the solubility profile, which may affect photoinitiation efficiency in UV-curable formulations [2].

Photoreduction Efficiency
Class-level inference
Comparator quantum efficiency 7.75% (350 nm); target compound not directly reported
Morpholine group may modify photoinitiation kinetics and hydrogen abstraction capability
Direct quantum yield data required for target
Photochemistry Photoinitiator Quantum Yield

DNA-PK Kinase Inhibition Benchmark

The morpholino-benzophenone scaffold has demonstrated potent and selective kinase inhibition activity, as exemplified by DNA-PK Inhibitor V (AMA-37, CAS 404009-46-7), which exhibits an IC₅₀ of 270 nM against DNA-PK [1]. This compound also shows selectivity against PI3K p110 isozymes (IC₅₀ = 32 μM for p110α, 3.7 μM for p110β, 22 μM for p110γ) and negligible inhibition of a panel of other kinases (ATM, ATR, CK2, GRK2, mTOR, PI3KC2α/β/γ, PI4Kβ) at concentrations up to 50 μM . 4-Bromo-4'-morpholinomethyl benzophenone shares the core morpholino-benzophenone pharmacophore and para-substitution pattern that may confer similar kinase-binding properties, distinguishing it from simpler benzophenones lacking the morpholine moiety .

DNA-PK Inhibition Context
Class-level inference
DNA-PK Inhibitor V IC₅₀ 270 nM, >100-fold selectivity over PI3K p110α; target compound not tested
Scaffold may support kinase inhibition SAR; para-bromo as potential vector
Activity of target compound requires direct kinase profiling
Kinase Inhibition DNA-PK PI3K Drug Discovery

Synthetic Versatility: Dual Reactive Handles

4-Bromo-4'-morpholinomethyl benzophenone possesses dual functional handles that confer distinct synthetic utility compared to simpler benzophenone derivatives. The para-bromo substituent enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) for further molecular elaboration, while the morpholinomethyl group provides a basic nitrogen for salt formation, alkylation, or amide bond formation . In contrast, 4-(morpholinomethyl)benzophenone (CAS 789427-08-3) lacks the bromo handle for cross-coupling, and 4-bromo-4'-methylbenzophenone lacks the amine functionality for pH-dependent solubility modulation or further derivatization via the morpholine nitrogen [1].

Dual Reactive Handles
Supporting evidence
para-Bromo (cross-coupling) + morpholinomethyl (amine derivatization) in single framework
Enables divergent synthesis pathways for complex benzophenone elaboration
Versatile building block for medicinal chemistry and materials research
Organic Synthesis Cross-Coupling Pharmaceutical Intermediate

4-Bromo-4'-morpholinomethyl benzophenone: Application Scenarios


Anti-Neoplastic Agent Development

4-Bromo-4'-morpholinomethyl benzophenone serves as a strategic intermediate or lead-like scaffold for developing anti-proliferative agents. SAR studies on morpholine-conjugated benzophenones demonstrate that bromo substitution on the A-ring is essential for anti-mitogenic activity, with active compounds (8b, 8f) inducing G2/M cell cycle arrest and caspase-mediated apoptosis in DLA, EAC, MCF-7, and A549 cell lines [1]. The target compound's para-bromo substitution pattern aligns with this essential pharmacophoric requirement, and the morpholinomethyl group provides a handle for further SAR exploration or salt formation to optimize solubility and bioavailability. This scenario is supported by class-level inference from published SAR data on structurally related morpholine-benzophenone conjugates.

One-Component Type II Photoinitiator Systems

The combination of a benzophenone chromophore with a morpholine moiety in a single molecule creates potential for one-component Type II photoinitiator behavior, where intramolecular hydrogen abstraction can generate initiating radicals without requiring an external co-initiator (amine synergist) [1]. While direct quantum efficiency data for 4-Bromo-4'-morpholinomethyl benzophenone are not available, the structurally related 4-bromo-4'-methylbenzophenone exhibits a photoreduction quantum efficiency of 7.75% at 350 nm [2]. The target compound is expected to exhibit altered photoreactivity due to the hydrogen abstraction capability of the morpholinomethyl group, making it a candidate for evaluation in UV-curable coatings, inks, and adhesives where reduced migration of low-molecular-weight amine co-initiators is desirable for food-contact compliance [3].

Kinase Probe Design: DNA-PK and PI3K

The morpholino-benzophenone scaffold is a validated pharmacophore for selective DNA-PK inhibition, as demonstrated by DNA-PK Inhibitor V (IC₅₀ = 270 nM against DNA-PK, with >100-fold selectivity over PI3K p110α and negligible inhibition of other kinases) [1]. 4-Bromo-4'-morpholinomethyl benzophenone incorporates the essential morpholino-benzophenone core and offers the para-bromo substituent as a potential vector for optimizing binding interactions or introducing reporter tags. This compound is suitable for structure-activity relationship studies aimed at developing novel ATP-competitive kinase inhibitors with improved potency or selectivity profiles for applications in cancer therapy and radiosensitization research [2].

Divergent Intermediate for Cross-Coupling and Amine Derivatization

4-Bromo-4'-morpholinomethyl benzophenone provides two orthogonal reactive handles in a single molecular framework: (1) the para-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling) for C-C and C-N bond formation, and (2) the morpholinomethyl group allows further derivatization through amine alkylation, acylation, or salt formation [1] [2]. This dual functionality is not present in simpler comparators such as 4-bromo-4'-methylbenzophenone (lacks amine) or 4-(morpholinomethyl)benzophenone (lacks halogen coupling handle), making the target compound uniquely valuable for efficient divergent synthesis of complex benzophenone derivatives in pharmaceutical intermediate production and materials chemistry [3].

Application
Selection Property
Validation Focus
Antiproliferative SAR Studies
para-Bromo substitution pattern
Cell-cycle arrest and apoptosis endpoints in cancer cell models
Photoinitiation Research
Hydrogen abstraction capability
Photopolymerization kinetics and quantum yield evaluation
Kinase Inhibition SAR
Morpholino-benzophenone scaffold
DNA-PK and PI3K isoform selectivity profiling
Divergent Synthesis Intermediate
Dual reactive handles (bromo and amine)
Cross-coupling and amine derivatization efficiency

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